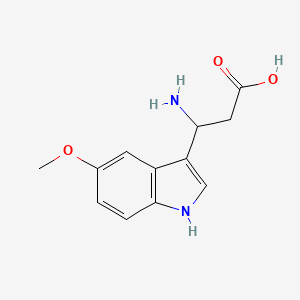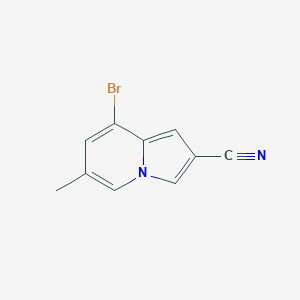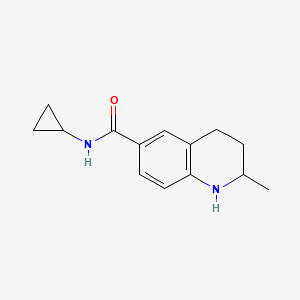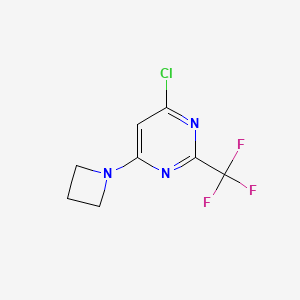
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole ring substituted with a methoxy group and an amino acid side chain, making it a unique structure with potential biological significance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For the specific synthesis of this compound, the following steps can be considered:
Formation of the Indole Ring: The initial step involves the formation of the indole ring through Fischer indole synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Amino Acid Side Chain: The amino acid side chain can be introduced through a series of reactions involving the protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids
Eigenschaften
CAS-Nummer |
773122-10-4 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-2-3-11-8(4-7)9(6-14-11)10(13)5-12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
YJNGFTJMNMKSIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)













